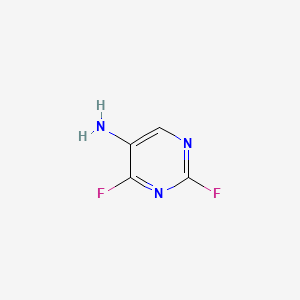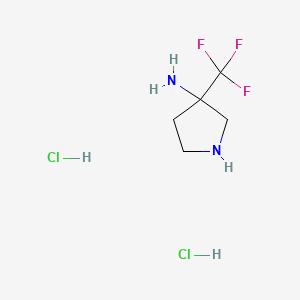
3-(Trifluoromethyl)pyrrolidin-3-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)pyrrolidin-3-aminedihydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring.
Méthodes De Préparation
The synthesis of 3-(Trifluoromethyl)pyrrolidin-3-aminedihydrochloride typically involves the introduction of a trifluoromethyl group into a pyrrolidine ring. One common method includes the reaction of pyrrolidine with trifluoromethylating agents under controlled conditions. Industrial production methods often utilize catalytic hydrogenolysis and vapor-phase reactions to achieve high yields and purity .
Analyse Des Réactions Chimiques
3-(Trifluoromethyl)pyrrolidin-3-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation is commonly used to reduce the compound.
Applications De Recherche Scientifique
3-(Trifluoromethyl)pyrrolidin-3-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is utilized in the production of agrochemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethyl)pyrrolidin-3-aminedihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity and leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
3-(Trifluoromethyl)pyrrolidin-3-aminedihydrochloride can be compared with other similar compounds, such as:
Trifluoromethylpyridine: Used in agrochemicals and pharmaceuticals.
Trifluoromethylbenzene: Known for its applications in materials science.
Trifluoromethylpiperidine: Investigated for its potential therapeutic effects. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H11Cl2F3N2 |
|---|---|
Poids moléculaire |
227.05 g/mol |
Nom IUPAC |
3-(trifluoromethyl)pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C5H9F3N2.2ClH/c6-5(7,8)4(9)1-2-10-3-4;;/h10H,1-3,9H2;2*1H |
Clé InChI |
WLDSDEYXIULISM-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1(C(F)(F)F)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


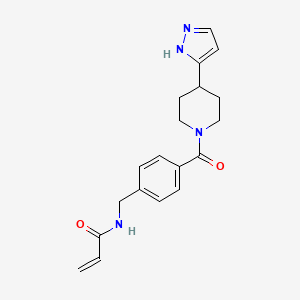
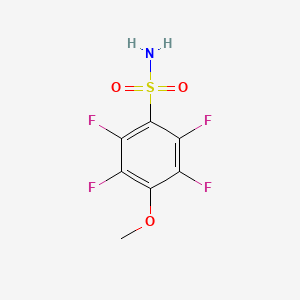
![rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane]-5-carboxylicacid](/img/structure/B13521546.png)
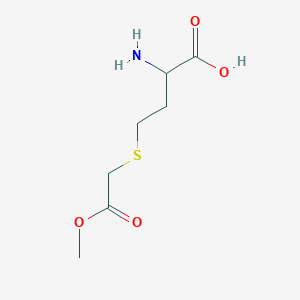
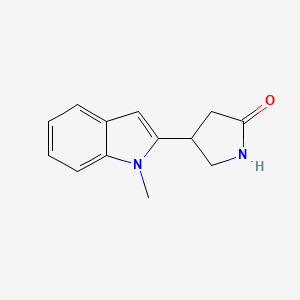
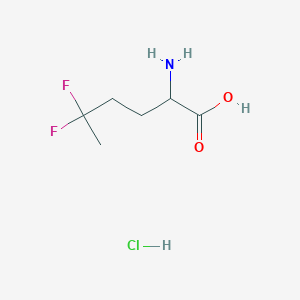

![Methyl 6-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13521563.png)
![1-[3,3-Dimethyl-1-(propan-2-yloxy)cyclobutyl]methanamine hydrochloride](/img/structure/B13521572.png)
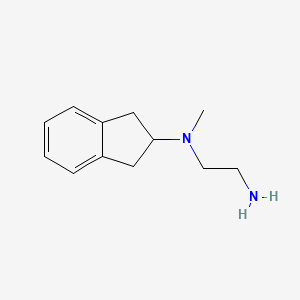

![{8,8-Difluorobicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B13521579.png)

